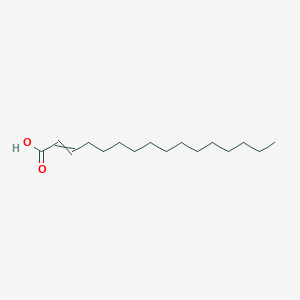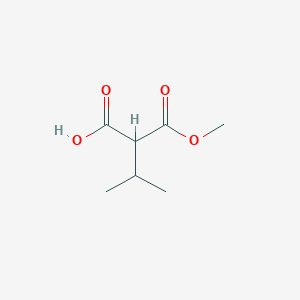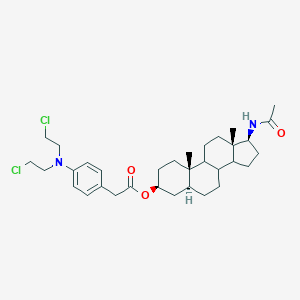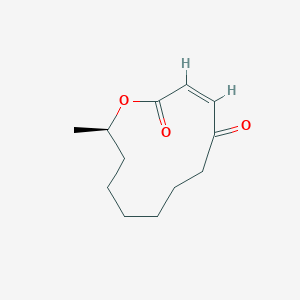
Hexadecenoic acid
Übersicht
Beschreibung
Hexadecenoic acid, a monounsaturated fatty acid, has attracted interest in various scientific research areas, including lipidomics, biomarker development, and myocardial imaging. Its isomers, such as palmitoleic acid (9-cis-16:1) and sapienic acid (6-cis-16:1), originate from palmitic acid, serving roles in adipose tissue signaling and sebum composition, respectively. Furthermore, its trans isomers are linked to dietary sources and potentially to endogenous formation connected to cellular stress (Sansone et al., 2013).
Synthesis Analysis
Hexadecenoic acid and its isomers' synthesis has been explored for applications in plasma biomarker development. Innovative chemical biology approaches have led to the synthesis of its trans isomers, facilitating their use in lipidomic studies and offering insights into fatty acid metabolic pathways (Sansone et al., 2013).
Molecular Structure Analysis
The molecular structure of hexadecenoic acid plays a crucial role in its biochemical properties and functions. Its cis and trans configurations, particularly in its isomers palmitoleic and sapienic acids, impact its biological roles and the development of analytical methods for its quantification in lipid studies.
Chemical Reactions and Properties
Hexadecenoic acid's reactivity and properties are influenced by its molecular structure. The trans isomers' potential endogenous formation through free radical-mediated isomerization highlights the acid's involvement in cellular stress responses. This aspect opens new avenues for research into monounsaturated fatty acids' roles in health and disease (Sansone et al., 2013).
Physical Properties Analysis
The physical properties of hexadecenoic acid, such as melting point and solubility, are essential for its applications in lipidomics and pharmaceuticals. Its iodinated derivatives, used in myocardial imaging, demonstrate the significance of physical properties in developing diagnostic tools (Poe et al., 1977).
Chemical Properties Analysis
The chemical properties of hexadecenoic acid, including its reactivity and interactions with biomolecules, are critical for its biological functions. Its role as a biomarker and its involvement in fatty acid metabolic pathways underscore the importance of understanding these properties for therapeutic and diagnostic applications (Sansone et al., 2013).
Wissenschaftliche Forschungsanwendungen
Biomarker Development : Hexadecenoic fatty acid isomers have potential as plasma biomarkers for metabolic evaluation and assessing health conditions like free radical stress (Sansone et al., 2013).
Production of Human Sebaceous Lipids : A mutant strain of Rhodococcus sp. can efficiently produce cis-6-hexadecenoic acid, a key component in human sebaceous lipids, beneficial for skin self-sterilization and atopic dermatitis treatment (Araki et al., 2007).
Myocardial Metabolism Study : Hexadecanoic and hexadecenoic acids, iodine-labelled in the omega position, are suitable for studying myocardial metabolism due to their high maximal myocardial activity and similar time-activity courses (Kériel et al., 1985).
Myocardial Imaging : Iodine-123-labeled hexadecenoic acid is explored as a radiopharmaceutical for myocardial imaging, offering fast, high-quality images and concentrating in the heart in proportion to regional blood flow (Poe et al., 1976).
Estimating Regional Myocardial Perfusion : Hexadecenoic acid labeled with Iodine-123 may be useful in estimating regional myocardial perfusion and distinguishing viable ischemic tissue from infarcted tissue in angina patients, allowing for stress-free imaging (Poe et al., 1977).
Fatty Acid Distribution and Blood Flow Indication : Radioiodinated long-chain fatty acids, like hexadecenoic acid, can be used for investigating fatty acid distribution and may serve as indicators of regional myocardial blood flow (Poe et al., 1975).
Occurrence in Seed Oil : Trans-3-hexadecenoic acid is found in the seeds of Heleniumbigelowii, indicating a significant amount of this acid in the seed oil (Hopkins & Chisholm, 1964).
Enhancing Skin Defense Against Infections : Rhodococcal 6-desaturase-like proteins significantly increase cis-6-hexadecenoic acid production in Escherichia coli cells, potentially benefiting skin defense against Staphylococcus aureus infection (Araki et al., 2016).
Algae Lipid Synthesis : Chlorella vulgaris, a green algae, synthesizes trans-3-hexadecenoic acid through a pathway involving phospholipid biosynthesis and lipid synthesis (Nichols et al., 1965).
Inflammation and Metabolic Diseases : New pathways for the utilization of palmitoleic acid and its isomers during inflammation could benefit the understanding and treatment of metabolic diseases and atherosclerosis (Astudillo et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Hexadecenoic acid is considered as a fatty acid with anti-inflammatory properties . The best known of them, palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), has been identified as a lipokine with important beneficial actions in metabolic diseases . Further investigation into the biochemistry of sapienic acid production in human sebaceous glands could provide insight into the pathogenesis of human skin disease .
Eigenschaften
IUPAC Name |
(E)-hexadec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRMGCSSSYZGSM-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312626 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-Hexa-dec-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hexadecenoic acid | |
CAS RN |
929-79-3, 25447-95-4, 629-56-1 | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexadecenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)



![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)